molecular formula C18H13ClN2O2 B2969221 N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide CAS No. 1026942-59-5

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide

Cat. No.: B2969221
CAS No.: 1026942-59-5
M. Wt: 324.76
InChI Key: KEOYVANAKHOAIR-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide is a benzamide derivative characterized by a 4-chloro-substituted phenyl ring linked to a benzamide group and a 1H-pyrrole-2-carbonyl moiety. This compound shares structural similarities with other benzamide-based molecules, which are frequently explored in medicinal chemistry for their diverse pharmacological activities, including modulation of metabotropic glutamate receptors (mGluRs) and enzyme inhibition .

Properties

IUPAC Name

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-13-8-9-15(21-18(23)12-5-2-1-3-6-12)14(11-13)17(22)16-7-4-10-20-16/h1-11,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOYVANAKHOAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide typically involves the condensation of 4-chloro-2-aminobenzoyl chloride with 1H-pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The physicochemical and biological properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Melting Point (°C) Biological Activity Reference
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide (Target) 4-Cl, pyrrole-2-carbonyl C₁₈H₁₃ClN₂O₂* Not reported Not reported
N-(4-Chloro-2-(1H-1,2,4-triazol-3-yl)phenyl)benzamide (153) 4-Cl, 1,2,4-triazole C₁₅H₁₁ClN₄O 213–216 Potential IDO1 inhibition
CPPHA (N-[4-chloro-2-(phthalimidomethyl)phenyl]-2-hydroxybenzamide) 4-Cl, phthalimidomethyl, 2-hydroxy C₂₂H₁₆ClN₂O₄ Not reported mGluR5 allosteric potentiator
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide 4-Cl, pyridinyl-sulfanyl C₁₉H₁₁Cl₂F₃N₂OS Not reported Not reported
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 5-Cl, 2-hydroxy, 4-nitro C₁₃H₉ClN₂O₄ >250 Antimicrobial (SRB inhibition)

*Calculated molecular formula based on structural inference.

Key Observations:
  • Substituent Impact on Melting Points : Derivatives with polar groups (e.g., hydroxyl, nitro) exhibit higher melting points (>250°C) due to enhanced intermolecular hydrogen bonding . In contrast, compounds with bulkier substituents (e.g., triazole in compound 153) show lower melting points (213–216°C) .
  • Bioactivity Correlation : The presence of heterocyclic groups (e.g., triazole, pyrrole) is associated with enzyme inhibition (e.g., IDO1) , while hydroxy-substituted benzamides demonstrate antimicrobial activity .

Pharmacological Profiles

mGluR5 Modulation
  • CPPHA : A well-characterized mGluR5 potentiator, CPPHA features a phthalimidomethyl group that enhances receptor binding affinity. Its activity is attributed to the synergistic effect of the 2-hydroxybenzamide and phthalimide moieties .
  • Target Compound : While the pyrrole-2-carbonyl group in the target compound may confer unique electronic properties, its lack of a hydroxyl or phthalimide group likely limits mGluR5 activity compared to CPPHA.
Enzyme Inhibition
  • Compound 153 : The 1,2,4-triazole substituent in this analog contributes to indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, as evidenced by its synthesis and screening in enzyme assays .
  • Salicylamides : Derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibit potent inhibition of sulfate-reducing bacteria (SRB), with biomass reduction up to 90% at 1.10 µmol/L .

Biological Activity

N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its role as an enzyme inhibitor and potential therapeutic agent.

The synthesis of this compound typically involves the condensation of 4-chloro-2-aminobenzoyl chloride with 1H-pyrrole-2-carboxylic acid. This reaction is usually facilitated by a base such as triethylamine in a solvent like dichloromethane, followed by purification through recrystallization or chromatography. The compound's structure can be represented as follows:

N 4 chloro 2 1H pyrrole 2 carbonyl phenyl benzamide\text{N 4 chloro 2 1H pyrrole 2 carbonyl phenyl benzamide}

This compound is believed to exert its biological effects primarily through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the ligand-binding domain. Such interactions can lead to various biological outcomes, including inhibition of cell proliferation and modulation of immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that derivatives containing the pyrrole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating effective inhibition of cell growth in cancer models .

CompoundCell LineIC50 (µM)
This compoundHepG210.5
Pyrrole derivativesMCF70.01
Pyrrole derivativesNCI-H4600.03

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Studies indicated that related pyrrole-benzamide derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests a promising avenue for developing new antibacterial agents based on this scaffold.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrole derivatives, including this compound:

  • Anticancer Studies : A study evaluated the cytotoxicity of various pyrrole derivatives against HepG2 and MCF7 cell lines, revealing significant growth inhibition at low concentrations.
  • Enzyme Inhibition : Research has shown that compounds similar to this compound can act as effective inhibitors of specific enzymes involved in cancer progression.
  • Antibacterial Effects : Another study demonstrated that pyrrole-benzamide derivatives had superior antibacterial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents.

Q & A

Q. Key Data :

ParameterValue/DescriptionSource
Yield~65-75% (analogous reactions)
Reaction Time12-18 hours (room temperature)

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ (amide) and ~1640 cm⁻¹ (pyrrole carbonyl).
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), pyrrole protons (δ 6.2–6.8 ppm), and amide NH (δ 10.2–10.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm).
  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings). For related benzamides, crystal structures are solved using SUPERFLIP software for charge-flipping .

Q. Example Data (Analogous Compound) :

TechniqueKey Peaks/ParametersSource
Melting Point 198–200°C
¹H NMR (CDCl₃) δ 10.4 (s, 1H, NH), 6.6 (m, 2H, pyrrole)

Advanced: How do computational methods predict the reactivity of the 4-chloro substituent in electrophilic substitution?

Methodological Answer:

  • Quantum Chemical Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps. The 4-chloro group acts as an electron-withdrawing meta-director, lowering the activation energy for nucleophilic attack at the ortho position .
  • Molecular Electrostatic Potential (MEP) : Highlights electrophilic regions (e.g., carbonyl carbons) and nucleophilic sites (e.g., pyrrole nitrogen).

Q. Key Insight :

  • The chloro substituent increases stability of the transition state in SNAr reactions by ~5 kcal/mol compared to non-halogenated analogs .

Advanced: How might this compound interact with bacterial enzymes like AcpS-PPTase?

Methodological Answer:

  • Hypothesis : Structural analogs (e.g., trifluoromethyl-substituted benzamides) inhibit AcpS-PPTase by mimicking the native substrate (acyl carrier protein). The pyrrole carbonyl may chelate Mg²⁺ ions in the enzyme’s active site .
  • Experimental Validation :
    • Enzyme Assays : Measure IC₅₀ using fluorescence-based kinetic assays.
    • Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses.
    • Site-Directed Mutagenesis : Identify critical residues (e.g., Lys45, Asp89) for binding.

Caution : Direct evidence for this compound’s activity is lacking; extrapolate from structurally related molecules .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Side Reactions :
    • Hydrolysis of Amide Bond : Occurs under acidic conditions. Mitigated by using anhydrous solvents and inert atmosphere.
    • Pyrrole Ring Oxidation : Prevented by avoiding strong oxidizing agents.
  • Byproduct Identification :
    • LC-MS : Monitor reaction progress (e.g., m/z for hydrolyzed intermediates).
    • TLC : Use UV-active spots to track undesired products.

Q. Example :

ByproductMitigation StrategySource
Hydrolyzed AmideStrict pH control (pH 6–7)
Oxidized PyrroleUse of antioxidants (e.g., BHT)

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

  • Crystallography : For N-[2-methoxyphenyl]benzamide analogs, hydrogen-bonding networks (N–H⋯O=C) form 1D chains, enhancing thermal stability .
  • Impact on Solubility : Tight packing reduces aqueous solubility; co-crystallization with cyclodextrins improves bioavailability.

Q. Data from Analog :

ParameterValueSource
Hydrogen Bond Length 1.89 Å (N–H⋯O)
Melting Point 205°C (vs. 198°C for non-crystalline form)

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Stepwise Optimization :
    • Chlorination : Use N-chlorosuccinimide (NCS) in DMF for regioselective 4-position substitution.
    • Coupling : Catalyze with Pd(OAc)₂/Xantphos for Suzuki-Miyaura reactions (if applicable).
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation.

Q. Example Protocol :

StepConditionsYield Improvement
ChlorinationNCS, DMF, 0°C → RT, 2h85% → 92%
Amide CouplingEDCI/HOBt, DCM, 4Å molecular sieves70% → 82%

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for biological assays.
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.

Q. Reference Standards :

ParameterAcceptable RangeSource
HPLC Purity ≥98%
Elemental Analysis C: 62.1%, H: 3.5%, N: 7.2%

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